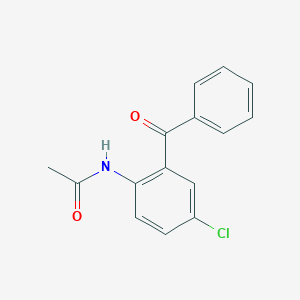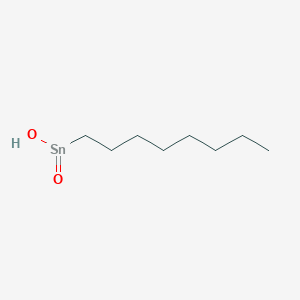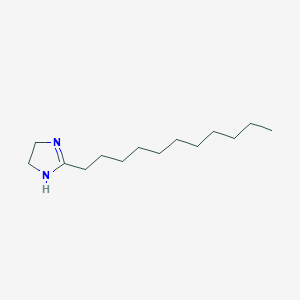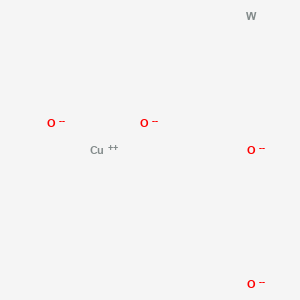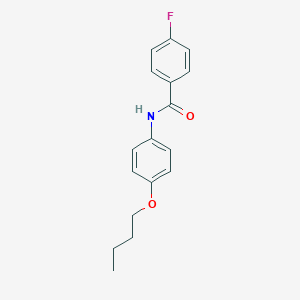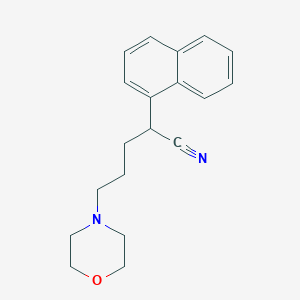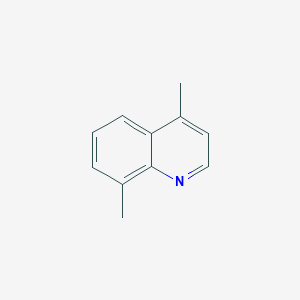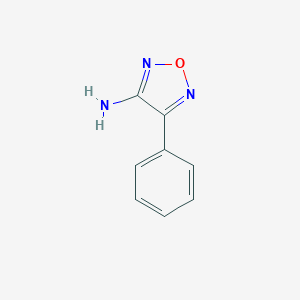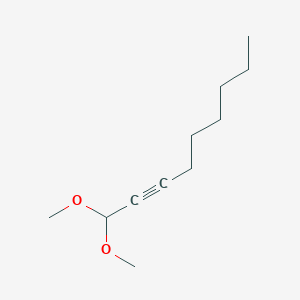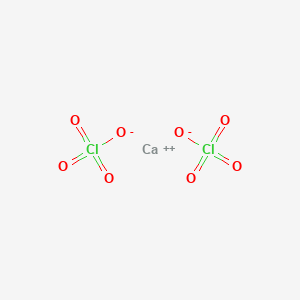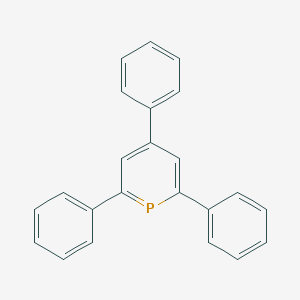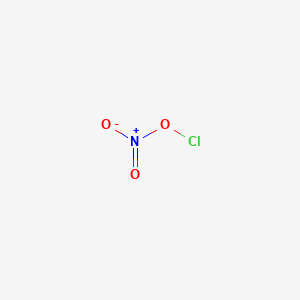
Chlorine nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorine nitrate is a chemical compound with the formula ClNO3. It is a yellowish liquid that is highly reactive and unstable. Chlorine nitrate is used in various scientific research applications due to its unique properties.
Wirkmechanismus
Chlorine nitrate is a strong oxidizing agent. It reacts with organic compounds to form nitrates. The mechanism of action involves the transfer of oxygen atoms to the organic compound. The reaction is as follows:
R-H + ClNO3 → R-NO3 + HCl
Biochemische Und Physiologische Effekte
Chlorine nitrate is toxic and can cause severe damage to the respiratory system. It can cause irritation to the eyes and skin. Exposure to chlorine nitrate can cause coughing, wheezing, and shortness of breath. It can also cause lung damage and pneumonia.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorine nitrate is a useful reagent for the synthesis of organic compounds. It is a strong oxidizing agent and can nitrify a wide range of organic compounds. However, chlorine nitrate is highly reactive and unstable. It requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of chlorine nitrate. One direction is the development of new synthetic methods for the production of chlorine nitrate. Another direction is the use of chlorine nitrate in the production of new explosives and rocket propellants. Chlorine nitrate can also be used in the development of new analytical methods for the detection of nitrogen oxides.
Conclusion:
In conclusion, chlorine nitrate is a highly reactive and unstable chemical compound that has various scientific research applications. It is used as a nitrating agent in the synthesis of organic compounds, production of explosives and rocket propellants, and as a reagent in analytical chemistry. Chlorine nitrate is a strong oxidizing agent that can cause severe damage to the respiratory system. It requires careful handling and storage. There are several future directions for the use of chlorine nitrate, including the development of new synthetic methods and the use in the production of new explosives and rocket propellants.
Synthesemethoden
Chlorine nitrate can be synthesized by the reaction of chlorine gas with nitric acid. The reaction is exothermic and produces heat. The reaction is as follows:
Cl2 + 2HNO3 → 2HClO3 + NO2 + H2O
The product is a mixture of chlorine nitrate and nitric acid. The mixture can be separated by distillation.
Wissenschaftliche Forschungsanwendungen
Chlorine nitrate is used in various scientific research applications. It is used as a nitrating agent in the synthesis of organic compounds. It is also used in the production of explosives and rocket propellants. Chlorine nitrate is used as a reagent in analytical chemistry for the determination of various compounds. It is also used in environmental monitoring for the detection of nitrogen oxides.
Eigenschaften
CAS-Nummer |
14545-72-3 |
|---|---|
Produktname |
Chlorine nitrate |
Molekularformel |
ClNO3 |
Molekulargewicht |
97.46 g/mol |
IUPAC-Name |
chloro nitrate |
InChI |
InChI=1S/ClNO3/c1-5-2(3)4 |
InChI-Schlüssel |
XYLGPCWDPLOBGP-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])OCl |
Kanonische SMILES |
[N+](=O)([O-])OCl |
Andere CAS-Nummern |
14545-72-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



